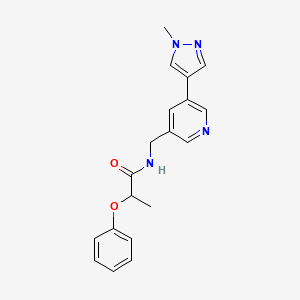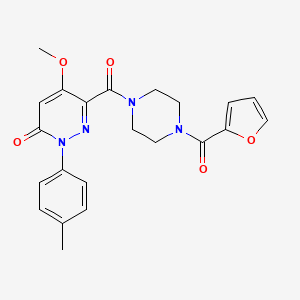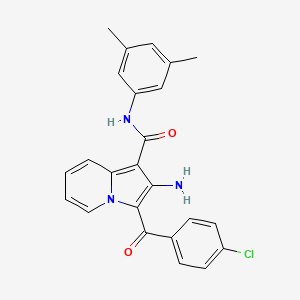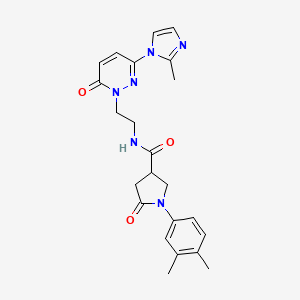
5-Methylpyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyridine-3-carbohydrazide is an important chiral intermediate used in the synthesis of sulfonamides . It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .
Synthesis Analysis
The compound can be prepared by a process called the Corey-Chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This process is a bottleneck in the synthesis of sulfonamides due to its lack of stereospecificity and high reactivity with water . It has been shown that 5-methylpyridine-3-carbohydrazide can be synthesized using a more effective process, such as one involving the use of sodium metal and methylformamide .Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-3-carbohydrazide has been determined by various spectral approaches . The structure is characterized by a pyridine ring substituted at one or more positions by a methyl group .Chemical Reactions Analysis
5-Methylpyridine-3-carbohydrazide is used in the synthesis of sulfonamides . The Corey-Chaykovsky reaction is a key step in its synthesis, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methylpyridine-3-carbohydrazide include a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Sulfonamides
5-Methylpyridine-3-carbohydrazide is an important chiral intermediate used in the synthesis of sulfonamides . The compound can be prepared by a process called the Corey-Chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde .
Bioactive Ligands
Schiff bases derived from pyridine derivatives, including 5-Methylpyridine-3-carbohydrazide, can act as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .
Pharmacophore Group
Schiff bases derived from 5-Methylpyridine-3-carbohydrazide are considered as a versatile pharmacophore group . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .
Chemosensors
Several pyridine-based Schiff bases, including those derived from 5-Methylpyridine-3-carbohydrazide, show very strong binding abilities towards various cations and anions . They have unique photophysical properties and can be used in ion recognition . They are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Corrosion Inhibitor
While not directly related to 5-Methylpyridine-3-carbohydrazide, it’s worth noting that similar compounds, such as 5-methyl-1H-pyrazole-3-carbohydrazide, have been studied for their effectiveness as corrosion inhibitors . This suggests potential for 5-Methylpyridine-3-carbohydrazide in this field as well.
Drug Designing and Development
Pyridine derivatives, including 5-Methylpyridine-3-carbohydrazide, are widely used in drug designing and development in pharmaceuticals . They are also used as precursors to agrochemicals and in chemical-based industries .
Mecanismo De Acción
Target of Action
5-Methylpyridine-3-carbohydrazide is primarily used as a chiral intermediate in the synthesis of sulfonamides . Sulfonamides are a group of drugs that inhibit the growth of bacteria in the body, making them effective antibacterial agents.
Mode of Action
It’s known that the compound can be prepared by a process called the corey-chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This process is a bottleneck in the synthesis of sulfonamides due to its lack of stereospecificity and high reactivity with water .
Propiedades
IUPAC Name |
5-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCFSQHLVLTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2918992.png)
![7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2918993.png)
![N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919002.png)
![N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2919004.png)


![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)



